

# ML390: A Catalyst for Myeloid Differentiation in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, leading to a blockade in normal hematopoiesis. A key feature of AML is the arrest of myeloid differentiation, where leukemic blasts fail to mature into functional granulocytes and monocytes. Overcoming this differentiation blockade represents a promising therapeutic strategy. **ML390**, a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a significant agent capable of inducing myeloid differentiation in AML cells. This technical guide provides a comprehensive overview of the mechanism of action of **ML390**, its impact on myeloid differentiation, and detailed experimental protocols for its investigation.

#### Introduction to ML390 and its Target: DHODH

**ML390** is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine), which are critical for DNA and RNA synthesis, as well as for glycoprotein and phospholipid synthesis.[3] Cancer cells, including AML cells, have a high demand for nucleotides to support their rapid proliferation, making them particularly vulnerable to the inhibition of this pathway.[4]



The inhibition of DHODH by **ML390** leads to a depletion of the intracellular pyrimidine pool, which triggers a cascade of events culminating in the induction of myeloid differentiation.[2][3] This effect has been observed across various AML subtypes, suggesting a broad therapeutic potential for DHODH inhibitors in AML treatment.[2]

## The Impact of ML390 on Myeloid Differentiation

Treatment of AML cell lines with **ML390** and other DHODH inhibitors has been shown to induce a robust differentiation program, leading to the development of mature myeloid cells. This is evidenced by morphological changes, expression of cell surface differentiation markers, and functional maturation.

#### **Quantitative Effects of DHODH Inhibition**

The efficacy of **ML390** and other DHODH inhibitors in inducing differentiation and inhibiting proliferation in AML cell lines has been quantified in several studies. The following tables summarize key quantitative data.

| Compound                                                            | Cell Line                        | Assay                     | Value   | Reference |
|---------------------------------------------------------------------|----------------------------------|---------------------------|---------|-----------|
| ML390                                                               | Murine and<br>Human AML<br>cells | Differentiation<br>(ED50) | ~2 μM   | [1]       |
| Brequinar                                                           | THP-1                            | Differentiation<br>(EC50) | 265 nM  | [5]       |
| Compound 1 (2-<br>Hydroxypyrazolo[<br>1,5-a]pyridine<br>derivative) | THP-1                            | Differentiation<br>(EC50) | 32.8 nM | [5]       |
| PTC299                                                              | OCI-AML3                         | Proliferation<br>(IC50)   | 4.43 nM | [6]       |
| PTC299                                                              | HL-60                            | Proliferation<br>(IC50)   | 59.7 nM | [6]       |

Table 1: Potency of DHODH inhibitors in AML cell lines.



| Cell Line | Treatment       | Marker    | % Positive<br>Cells  | Reference |
|-----------|-----------------|-----------|----------------------|-----------|
| HL-60     | DMSO (1.25%)    | CD11b     | Increased expression | [7][8]    |
| HL-60     | ATRA (1 μM)     | CD11b     | Increased expression | [8]       |
| U937      | 1,25(OH)2D3     | CD14      | Up to 100% after 24h | [5]       |
| U937      | Various stimuli | CD11b     | 33.6 - 54.8%         | [9]       |
| U937      | Various stimuli | CD14      | 39.4 - 55.1%         | [9]       |
| THP-1     | PMA             | CD14/CD16 | 86.7%                | [10]      |

Table 2: Induction of myeloid differentiation markers in AML cell lines by various agents.

### **Signaling Pathways and Mechanisms of Action**

The induction of myeloid differentiation by **ML390** is a multi-faceted process that begins with the inhibition of DHODH and culminates in the activation of key myeloid transcription factors.

#### **DHODH Inhibition and Pyrimidine Depletion**

**ML390** binds to DHODH, blocking its enzymatic activity and leading to a rapid depletion of intracellular pyrimidine pools.[2][3] This metabolic stress is a critical initiating event for the subsequent differentiation cascade. The cellular response to pyrimidine starvation is thought to be a key driver of the differentiation-inducing effects of DHODH inhibitors.[3]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. diva-portal.org [diva-portal.org]
- 2. C/EBPα binds and activates the PU.1 distal enhancer to induce monocyte lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Induction of CD14 Expression and Differentiation to Monocytes or Mature Macrophages in Promyelocytic Cell Lines: New Approach PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocyte Differentiation towards Protumor Activity Does Not Correlate with M1 or M2 Phenotypes PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil differentiated HL-60 cells model Mac-1 (CD11b/CD18)-independent neutrophil transepithelial migration PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ML390: A Catalyst for Myeloid Differentiation in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191700#ml390-and-its-impact-on-myeloid-differentiation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com